tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxo-ethyl]hexanoyl]pyrrolidine-2-carboxylate
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Overview
Description
VRC3375 is a compound identified as a potent inhibitor of peptide deformylase, an enzyme essential for bacterial growth. This compound is a proline-3-alkylsuccinyl hydroxamate derivative and has shown significant antibacterial activity against both gram-positive and gram-negative bacterial pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
VRC3375 is synthesized using an integrated combinatorial and medicinal chemistry approach. The synthesis involves the construction of focused chelator-based chemical libraries, which are then screened for inhibition of enzymatic activity, inhibition of bacterial growth, and cytotoxicity . The compound is identified as N-hydroxy-3-R-butyl-3-(2-S-(tert-butoxycarbonyl)-pyrrolidin-1-ylcarbonyl)propionamide .
Industrial Production Methods
The industrial production of VRC3375 involves large-scale synthesis using the same combinatorial chemistry techniques. The process includes the preparation of chemical libraries, high-throughput screening for desired biological activity, and optimization of the synthetic route to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
VRC3375 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the hydroxamate group.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxamate and proline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced hydroxamate compounds, and substituted analogs with modified biological activity .
Scientific Research Applications
VRC3375 has a wide range of scientific research applications:
Mechanism of Action
VRC3375 exerts its effects by inhibiting the activity of peptide deformylase, a metallohydrolase enzyme essential for bacterial growth. The compound binds to the active site of the enzyme, preventing the removal of the formyl group from nascent proteins, which is a critical step in bacterial protein synthesis . This inhibition leads to the accumulation of formylated proteins, disrupting bacterial growth and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Actinonin: A naturally occurring hydroxamic acid that also inhibits peptide deformylase.
BB3497: Another peptide deformylase inhibitor with similar antibacterial activity.
GSK1322322: A compound in clinical trials for the treatment of bacterial infections.
Uniqueness of VRC3375
VRC3375 is unique due to its high potency, low cytotoxicity, and broad-spectrum antibacterial activity. It has shown efficacy in both in vitro and in vivo models, making it a promising candidate for the development of new antibacterial drugs .
Properties
Molecular Formula |
C17H30N2O5 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H30N2O5/c1-5-6-8-12(11-14(20)18-23)15(21)19-10-7-9-13(19)16(22)24-17(2,3)4/h12-13,23H,5-11H2,1-4H3,(H,18,20)/t12-,13+/m1/s1 |
InChI Key |
XNOOIEVKOZAJEO-OLZOCXBDSA-N |
Isomeric SMILES |
CCCC[C@H](CC(=O)NO)C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC(CC(=O)NO)C(=O)N1CCCC1C(=O)OC(C)(C)C |
Synonyms |
VRC 3375 VRC3375 |
Origin of Product |
United States |
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